molecular formula C15H22N6O2 B2753486 8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326872-31-4

8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No. B2753486
CAS RN: 1326872-31-4
M. Wt: 318.381
InChI Key: YICULFXPXHKBPX-UHFFFAOYSA-N
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Description

8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C15H22N6O2 and its molecular weight is 318.381. The purity is usually 95%.
BenchChem offers high-quality 8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to the compound involves various strategies to create structurally diverse molecules. For instance, an orthogonal protection strategy facilitates the synthesis of 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids, highlighting the versatility of related scaffolds in chemical synthesis (Clark & Elbaum, 2007). Additionally, methods have been developed for synthesizing derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine, indicating the compound's utility in creating new tricyclic heterocyclic systems with potential antimicrobial and antitumor activities (Paronikyan et al., 2016).

Biological Activity and Application

The compound and its derivatives show promise in biological applications. For example, certain pyrazoline and pyrazole derivatives exhibit antimicrobial activity, suggesting the potential of these compounds in developing new antibacterial and antifungal agents (Hassan, 2013). Furthermore, the water-soluble derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been studied as human A₃ adenosine receptor antagonists, highlighting the therapeutic potential of these compounds (Baraldi et al., 2012).

properties

IUPAC Name

8-[4-(oxan-4-ylamino)piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c22-15-19-18-14-13(16-5-8-21(14)15)20-6-1-11(2-7-20)17-12-3-9-23-10-4-12/h5,8,11-12,17H,1-4,6-7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICULFXPXHKBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CCOCC2)C3=NC=CN4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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